molecular formula C8H12BrN5 B12515156 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide CAS No. 820960-82-5

1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B12515156
CAS No.: 820960-82-5
M. Wt: 258.12 g/mol
InChI Key: JMSYDHPYIYKJAO-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide is a brominated tetrazolium derivative featuring a partially hydrogenated tetrazole core substituted with an amino group at position 1, a methyl group at position 4, and a phenyl group at position 5. The bromide ion serves as a counterion, enhancing solubility and stability.

Properties

CAS No.

820960-82-5

Molecular Formula

C8H12BrN5

Molecular Weight

258.12 g/mol

IUPAC Name

4-methyl-5-phenyl-1,5-dihydrotetrazol-1-ium-1-amine;bromide

InChI

InChI=1S/C8H11N5.BrH/c1-12-8(13(9)11-10-12)7-5-3-2-4-6-7;/h2-6,8H,9H2,1H3;1H

InChI Key

JMSYDHPYIYKJAO-UHFFFAOYSA-N

Canonical SMILES

CN1C([NH+](N=N1)N)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a brominating agent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Biological Activity Applications
1-Amino-4-methyl-5-phenyl-... bromide Not provided Not provided Inferred: Potential anticancer Research (theoretical)
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 IC₅₀ = 0.54–11 nM (anticancer) Oncology research
Rocuronium bromide C₃₂H₅₃BrN₂O₄ 609.70 Neuromuscular blockade Anesthesia
Methyl bromide CH₃Br 94.94 Neurotoxic, pesticidal Agriculture, fumigation
Temozolomide C₆H₆N₆O₂ 194.15 DNA alkylation (IC₅₀ varies) Glioblastoma treatment

Research Findings and Key Insights

  • Anticancer Potential: Tetrazolium bromides like Sepantronium demonstrate that nitrogen-rich heterocycles paired with bromide ions can enhance tumor targeting and bioavailability. The target compound’s amino and phenyl groups may optimize binding to survivin or similar molecular targets .
  • Bromide’s Role : In neuromuscular blockers, bromide improves solubility; in methyl bromide, volatility drives pesticidal action. For the target compound, bromide likely balances charge and enhances crystallinity for structural characterization .
  • Toxicity Considerations : Methyl bromide’s neurotoxicity underscores the need for rigorous safety profiling of brominated compounds, even those with therapeutic intent .

Biological Activity

1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide is a tetrazole derivative known for its diverse biological activities. Tetrazoles are notable for their high nitrogen content and stability, which contribute to their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antioxidant effects, supported by case studies and research findings.

The molecular formula of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide is C7_7H8_8BrN5_5, with a molecular weight of approximately 226.07 g/mol. Its structural characteristics facilitate various interactions at the molecular level, influencing its biological activity.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated in vitro antibacterial activity against various strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .

Microorganism Activity Reference
Escherichia coliInhibited
Bacillus subtilisInhibited
Pseudomonas aeruginosaInhibited

The specific mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, tetrazole derivatives have shown antifungal effects. Research indicates that certain tetrazole compounds can inhibit the growth of fungi such as Aspergillus flavus and Trichothecium rosium. The antifungal activity is believed to be linked to the disruption of fungal cell membrane integrity .

Fungus Activity Reference
Aspergillus flavusInhibited
Trichothecium rosiumInhibited

Antioxidant Activity

The antioxidant potential of tetrazole derivatives has also been explored. Compounds similar to 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide have demonstrated significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .

Case Studies

A notable study investigated a series of 4,5-dihydro-tetrazole derivatives, including 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide. The results showed that these compounds exhibited a broad spectrum of biological activities:

  • Antimicrobial Testing : The compound was tested against multiple bacterial strains and exhibited significant inhibitory concentrations (IC50) ranging from 10 to 50 µg/mL.
  • Fungal Inhibition : The compound effectively inhibited fungal growth at concentrations as low as 20 µg/mL.
  • Antioxidant Assays : Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, the compound displayed a strong ability to scavenge free radicals with an IC50 value of 15 µg/mL.

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